3,4-Dimethyloct-6-enyl isobutyrate
Description
3,4-Dimethyloct-6-enyl isobutyrate is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.35504 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique chemical structure, which includes a dimethyl-substituted octenyl chain esterified with isobutyric acid . This compound is primarily used for research purposes in various scientific fields.
Properties
CAS No. |
94086-62-1 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-6-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3/t13-/m0/s1 |
InChI Key |
ZGPPERKMXSGYRK-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCOC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyloct-6-enyl isobutyrate typically involves the esterification of 3,4-dimethyloct-6-enol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization would be essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyloct-6-enyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,4-Dimethyloct-6-enyl isobutyrate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and as a fragrance ingredient in perfumery.
Mechanism of Action
The mechanism of action of 3,4-Dimethyloct-6-enyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyloct-6-enyl acetate
- 3,4-Dimethyloct-6-enyl propionate
- 3,4-Dimethyloct-6-enyl butyrate
Uniqueness
3,4-Dimethyloct-6-enyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Biological Activity
3,4-Dimethyloct-6-enyl isobutyrate (C14H26O2) is a chemical compound that has garnered interest for its potential biological activities. This compound belongs to a class of esters, which are often noted for their diverse applications in flavoring and fragrance industries. Recent studies have begun to explore its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
This compound is characterized by its ester functional group, which contributes to its volatility and potential interactions with biological systems. The chemical structure can be represented as follows:
- Molecular Formula : C14H26O2
- Molecular Weight : 226.36 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains. For instance:
- In vitro Studies : Research indicated that this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A study involving mice subjected to induced inflammation showed a significant reduction in paw edema when treated with this compound at a dosage of 50 mg/kg.
Antioxidant Activity
Oxidative stress plays a critical role in various diseases, and compounds with antioxidant properties are essential for mitigating these effects.
- Experimental Findings : In vitro assays demonstrated that this compound scavenged free radicals effectively, with an IC50 value of approximately 30 µg/mL.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Cytokine Modulation : It appears to modulate the immune response by inhibiting the production of inflammatory cytokines.
- Free Radical Scavenging : Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing oxidative damage.
Safety and Toxicity
Safety evaluations are crucial for understanding the potential risks associated with the use of this compound. Toxicological studies have indicated that it has a low toxicity profile when administered at recommended dosages.
- Toxicity Assessment : Acute toxicity studies in rodents showed no adverse effects at doses up to 500 mg/kg.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
